2-(氰基乙酰基)-1-苄基吡咯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

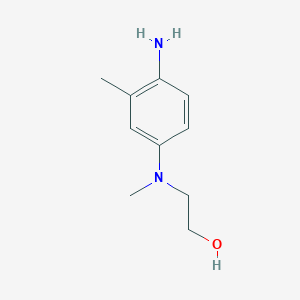

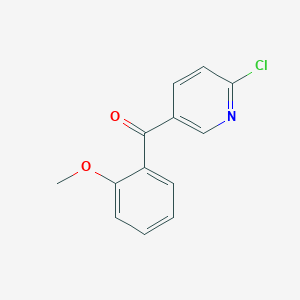

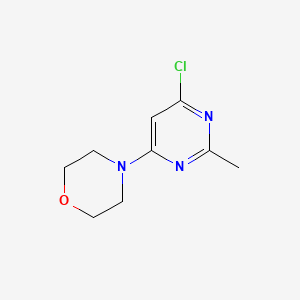

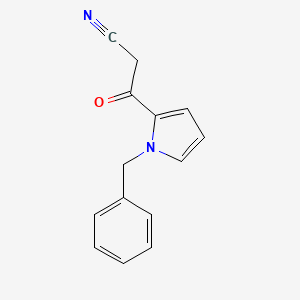

2-(Cyanoacetyl)-1-benzylpyrrole is a compound that can be associated with a class of organic molecules known as pyrroles, which are characterized by a five-membered aromatic ring containing one nitrogen atom. The presence of the cyanoacetyl group suggests reactivity due to the nitrile and ketone functionalities, while the benzyl group adds to the molecule's overall hydrophobic character and potential for further chemical modifications.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, 1-benzyl-3-cyanopyrrole-2-carbonyl azide underwent a Curtius rearrangement to form carbamates, which were then unblocked to yield 2-amino-1-benzyl-3-cyanopyrrole, indicating a pathway that could potentially be adapted for the synthesis of 2-(Cyanoacetyl)-1-benzylpyrrole . Additionally, the synthesis of 2,2'-bipyrroles from donor-acceptor cyclopropanes and 2-cyanopyrroles suggests a method that could be relevant if a dimeric form of 2-(Cyanoacetyl)-1-benzylpyrrole were desired .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be quite complex, as evidenced by the study of 2-(2-Benzoylethynyl)-5-phenylpyrrole, which demonstrated the ability to form stable rotamers in the solid state . This suggests that 2-(Cyanoacetyl)-1-benzylpyrrole could also exhibit interesting structural characteristics, potentially including different rotamers or conformers.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions. For example, the reaction of arylmethylenecyanothioacetamides with benzoyl-1,1,1-trifluoroacetone led to the formation of 4-aryl-3-cyano-6-phenylpyridine-2(1H)-thiones, indicating that cyano groups in pyrrole derivatives can participate in condensation reactions to form more complex heterocycles . This reactivity could be relevant for the chemical transformations of 2-(Cyanoacetyl)-1-benzylpyrrole.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(Cyanoacetyl)-1-benzylpyrrole are not detailed in the provided papers, the properties of similar compounds can offer some insights. For example, the polymerization of a benzyloxy-cyano bicyclic acetal suggests that the presence of a cyano group can affect the reactivity and polymerization behavior of a compound . This could imply that 2-(Cyanoacetyl)-1-benzylpyrrole may have unique reactivity patterns or solubility characteristics due to the cyano and acetyl groups.

科学研究应用

合成和前体应用

简易合成:1-苄基-3-氰基吡咯-2-羰基叠氮化物用于柯蒂斯重排形成氨基甲酸酯,从而生成吡咯并[2,3-d]嘧啶的前体 2-氨基-1-苄基-3-氰基吡咯 (Chien、Meade、Hinkley 和 Townsend,2004)。

亲电代谢物捕获:1-苄基吡咯烷的代谢产生 1-苄基-2-氰基吡咯烷,表明氰离子对亚胺离子进行亲核攻击,这是理解细胞色素 P450 酶参与的关键见解 (Ho 和 Castagnoli,1980)。

吡咯合成:2-苄基吡咯通过改进的硼氢化物还原 1-氮杂富瓦烯盐合成,展示了其在杂环化学中的用途 (McGillivray 和 Smal,1983)。

化学性质和反应

偶极矩研究:研究酰基吡咯在不同溶剂中的偶极矩,这对于理解分子相互作用和稳定性至关重要 (Lumbroso 和 Liégeois,1979)。

内酰胺分离:在使用氰基乙酸甲酯的经典 2-氨基吡咯合成中发现 5-羟基-γ-内酰胺,提供了对副产物形成和反应效率的见解 (Suthiwangcharoen、Bean、Hassan、Eidell 和 Stephens,2018)。

液晶聚乙炔:合成含有氰基尾部的液晶聚乙炔揭示了新颖的分子排列和在材料科学中的潜在应用 (Kong 和 Tang,1998)。

微生物和酶学研究

微生物脱氰:罗氏菌 sp-lma 水解 1-苄基吡咯烷-2,5-二腈生成 1-苄基-5-氰基-2-吡咯烷酮的能力提供了对酶促机制和绿色化学应用的见解 (Pinheiro、Buisson、Cortial、Delaforge 和 Ouazzani,2011)。

富电子联吡咯:3,3'- 和 4,4'-二甲氧基-2,2'-联吡咯的合成为理解聚吡咯的形成及其电学性质奠定了基础,这对于电子材料开发至关重要 (Merz、Anikin、Lieser、Heinze 和 John,2003)。

抗菌应用

- 抗菌吡啶酮:合成 5-苯甲酰基-N-取代氨基-和 5-苯甲酰基-N-磺酰氨基-4-烷基硫烷基-2-吡啶酮展示了潜在的抗菌应用,这是药物发现中的一个关键步骤 (Elgemeie、Altalbawy、Alfaidi、Azab 和 Hassan,2017)。

安全和危害

As with any chemical compound, handling “2-(Cyanoacetyl)-1-benzylpyrrole” would require appropriate safety precautions. Without specific information, it’s safe to assume that it should be handled with gloves and eye protection, in a well-ventilated area.

未来方向

The study of “2-(Cyanoacetyl)-1-benzylpyrrole” could be interesting for developing new synthetic methods, studying the reactivity of the cyanoacetyl group, or potentially for the development of new materials or pharmaceuticals, depending on its properties.

Please note that this is a general analysis based on the structure of the compound. For a detailed and accurate analysis, experimental data and peer-reviewed research would be necessary. If you have any specific questions or if there’s a specific context you’re interested in, feel free to ask!

属性

IUPAC Name |

3-(1-benzylpyrrol-2-yl)-3-oxopropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2O/c15-9-8-14(17)13-7-4-10-16(13)11-12-5-2-1-3-6-12/h1-7,10H,8,11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRKKMPGGTGOVBO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC=C2C(=O)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70604650 |

Source

|

| Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Cyanoacetyl)-1-benzylpyrrole | |

CAS RN |

77640-05-2 |

Source

|

| Record name | 3-(1-Benzyl-1H-pyrrol-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70604650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。